N'-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide involves multiple steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which are then further processed to obtain the final compound
Chemical Reactions Analysis
N’-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Industry: It can be used in the development of fluorescent probes for detecting specific chemical species.
Mechanism of Action
The mechanism of action of N’-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to N’-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide include other 1,3,4-thiadiazole derivatives. These compounds share a common thiadiazole ring structure but differ in their substituents. Some examples include:
- N’-[(E)-9-anthrylmethylidene]-2-{[5-(4-chlorobenzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide
- N’-[(E)-2-thienylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide
These similar compounds may exhibit different chemical and biological properties due to variations in their substituents, highlighting the uniqueness of N’-[(E)-9-anthrylmethylidene]-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide.
Properties
Molecular Formula |
C26H20N4OS3 |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C26H20N4OS3/c31-24(17-33-26-30-29-25(34-26)32-16-18-8-2-1-3-9-18)28-27-15-23-21-12-6-4-10-19(21)14-20-11-5-7-13-22(20)23/h1-15H,16-17H2,(H,28,31)/b27-15+ |
InChI Key |
SXMSSMRYBYXDPB-JFLMPSFJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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